2-(Dimethoxyphosphorylmethyl)phenol
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Overview
Description
2-(Dimethoxyphosphorylmethyl)phenol is an organic compound that features a phenol group substituted with a dimethoxyphosphorylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethoxyphosphorylmethyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a suitable phenol derivative with a dimethoxyphosphorylmethylating agent. This reaction typically requires a strong base, such as sodium hydride, and is conducted under anhydrous conditions to prevent hydrolysis of the phosphoryl group .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the reaction of phenol with dimethyl phosphite in the presence of a catalyst. This process is optimized to achieve high yields and purity, often employing continuous flow reactors to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(Dimethoxyphosphorylmethyl)phenol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert quinones back to phenols, often using reagents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenol group directs substituents to the ortho and para positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium dichromate and Fremy’s salt.
Reduction: Sodium borohydride is frequently used for reducing quinones to phenols.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and other aromatic compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(Dimethoxyphosphorylmethyl)phenol has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-(Dimethoxyphosphorylmethyl)phenol exerts its effects involves the interaction of its phenol and phosphoryl groups with various molecular targets. The phenol group can participate in hydrogen bonding and electrophilic aromatic substitution, while the phosphoryl group can mimic phosphate groups in biological systems, influencing enzyme activity and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound, which lacks the dimethoxyphosphorylmethyl group.
1-Naphthol: Another phenolic compound with a different substitution pattern.
Hydroquinone: A phenolic compound with two hydroxyl groups in a para configuration.
Uniqueness
2-(Dimethoxyphosphorylmethyl)phenol is unique due to the presence of the dimethoxyphosphorylmethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to participate in phosphorylation-related processes, making it valuable in both research and industrial applications .
Properties
CAS No. |
68997-87-5 |
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Molecular Formula |
C9H13O4P |
Molecular Weight |
216.17 g/mol |
IUPAC Name |
2-(dimethoxyphosphorylmethyl)phenol |
InChI |
InChI=1S/C9H13O4P/c1-12-14(11,13-2)7-8-5-3-4-6-9(8)10/h3-6,10H,7H2,1-2H3 |
InChI Key |
HAJHQGFBISANDX-UHFFFAOYSA-N |
Canonical SMILES |
COP(=O)(CC1=CC=CC=C1O)OC |
Origin of Product |
United States |
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